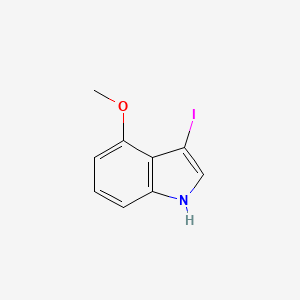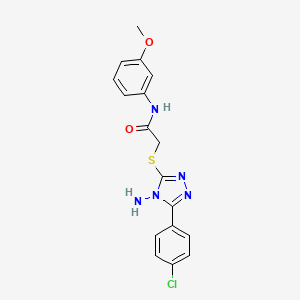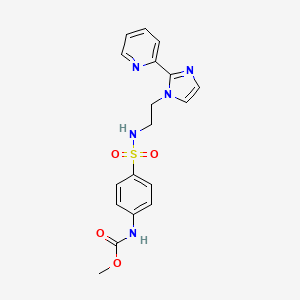
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been synthesized and characterized, revealing their structure through various analytical techniques. The synthesis process often involves cyclocondensation reactions, leading to the formation of derivatives with potential antimicrobial properties. These compounds are structurally confirmed through elemental analysis, NMR, IR, and mass spectra, demonstrating the diversity and complexity of their chemical structures (Idrees et al., 2020).
Antimicrobial Properties
Research indicates that derivatives of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit significant in vitro antibacterial activity. These compounds have been tested against pathogenic bacteria such as S. aureus and E. coli, showing promising results in inhibiting bacterial growth. The antimicrobial screening is a crucial step in the development of new therapeutic agents, potentially contributing to the treatment of infectious diseases (Idrees et al., 2019).
Potential as Carbonic Anhydrase Inhibitors
Some derivatives have been explored for their ability to inhibit carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. The development of CA inhibitors is significant for therapeutic applications, including the treatment of glaucoma, epilepsy, and certain cardiovascular disorders. Novel metal complexes of related compounds have shown to possess strong CA inhibitory properties, highlighting the potential of these derivatives in medicinal chemistry (Büyükkıdan et al., 2013).
Anti-Tumor Activity
Investigations into the anti-tumor properties of derivatives have revealed promising activities against various cancer cell lines, including hepatocellular carcinoma (HepG2). The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, has led to compounds with potent anti-tumor agents. These findings underscore the potential of such derivatives in the development of new cancer therapies, providing a foundation for further research in oncology (Gomha et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form benzofuran-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Finally, this compound is reacted with ammonia to form the desired product, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.", "Starting Materials": [ "Benzofuran-2-carboxylic acid", "Hydroxylamine hydrochloride", "5-bromo-3-(thiophen-2-yl)-1H-pyrazole", "Ammonia" ], "Reaction": [ "Benzofuran-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form benzofuran-2-carboxylic acid hydroxamic acid.", "Benzofuran-2-carboxylic acid hydroxamic acid is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole in the presence of a coupling agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.", "N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is then reacted with ammonia in the presence of a reducing agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide." ] } | |
CAS-Nummer |
1237756-15-8 |
Produktname |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Molekularformel |
C20H14N4O3S |
Molekulargewicht |
390.42 |
IUPAC-Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3S/c25-20(15-10-14(22-23-15)19-6-3-7-28-19)21-11-13-9-18(27-24-13)17-8-12-4-1-2-5-16(12)26-17/h1-10H,11H2,(H,21,25)(H,22,23) |
InChI-Schlüssel |
YQYHSPWQPTZXCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NNC(=C4)C5=CC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)
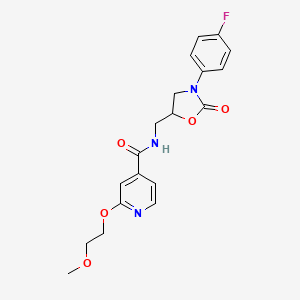
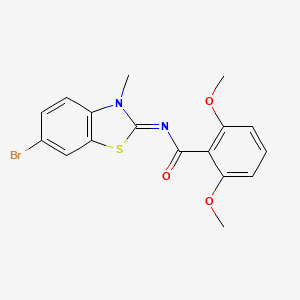
![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)
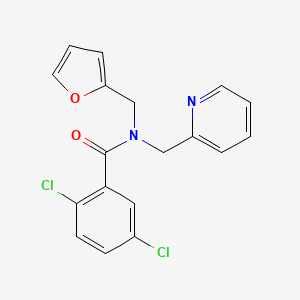
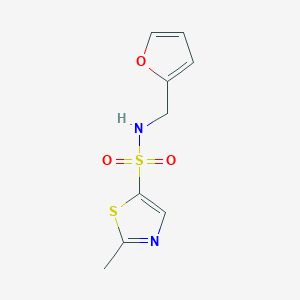
![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)
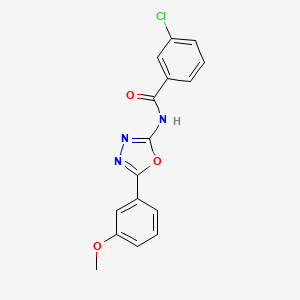
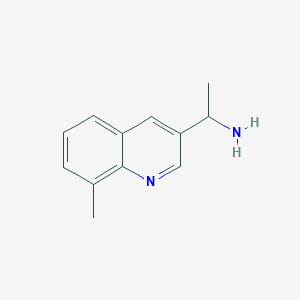
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
